![molecular formula C18H17Cl2N3O4 B13434796 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate CAS No. 203264-09-9](/img/structure/B13434796.png)
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is a chemical compound known for its antifungal properties. It is often used as a reference material in pharmaceutical testing and is related to the miconazole family of compounds . The compound has a molecular formula of C18H16Cl2N2O · HNO3 and a molecular weight of 410.25 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate typically involves the reaction of 2,4-dichlorobenzyl chloride with benzyloxyethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and dichlorophenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is used in various scientific research applications, including:
Chemistry: As a reference material for analytical development and method validation.
Biology: In studies related to its antifungal properties and interactions with biological systems.
Medicine: As a component in antifungal formulations and for testing the efficacy of new antifungal agents.
Industry: In the production of pharmaceuticals and as a standard for quality control
Mecanismo De Acción
The compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of the fungal cell. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
Miconazole Nitrate: A closely related compound with similar antifungal properties.
Econazole Nitrate: Another antifungal agent with a similar mechanism of action.
Clotrimazole: A widely used antifungal with a similar chemical structure
Uniqueness
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is unique due to its specific chemical structure, which imparts distinct antifungal properties and makes it a valuable reference material in pharmaceutical testing .
Propiedades
Número CAS |
203264-09-9 |
|---|---|
Fórmula molecular |
C18H17Cl2N3O4 |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-phenylmethoxyethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H16Cl2N2O.HNO3/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14;2-1(3)4/h1-10,13,18H,11-12H2;(H,2,3,4) |
Clave InChI |
LWUSMMBQCGNXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


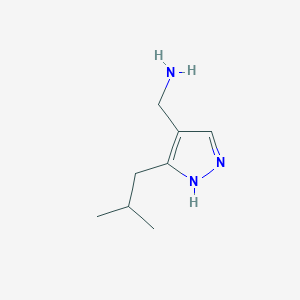
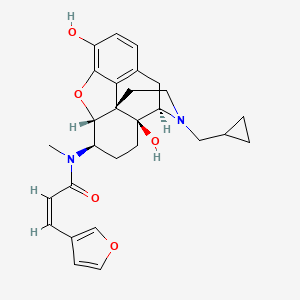
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
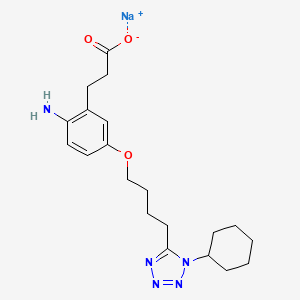
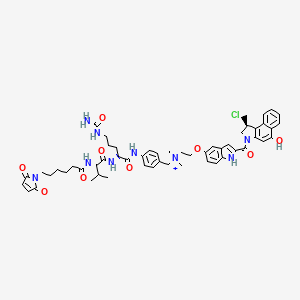
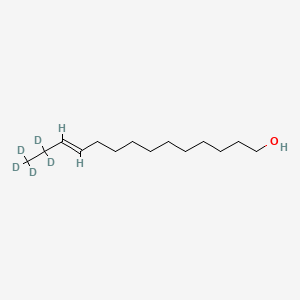
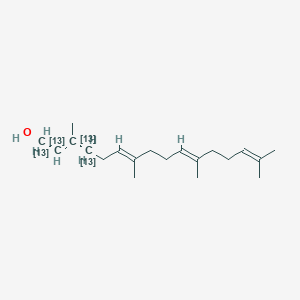
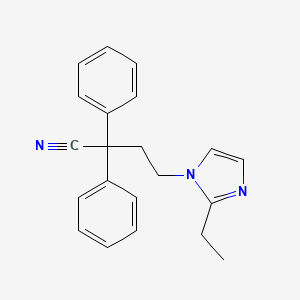
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)


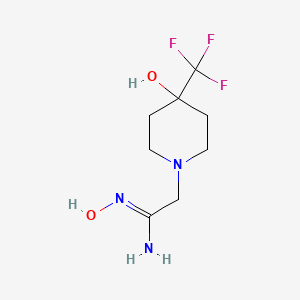
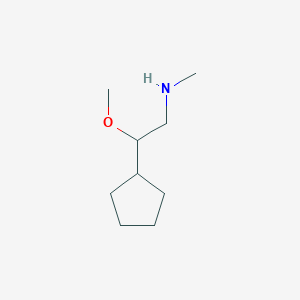
![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
